N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide
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Overview
Description
TNG260 is a novel, orally active, CoREST-selective deacetylase inhibitor developed for the treatment of cancers with STK11 mutations. This compound has shown promise in reversing resistance to immune checkpoint blockade therapies, particularly in non-small cell lung cancer (NSCLC) with STK11 loss-of-function mutations .
Preparation Methods
The synthesis of TNG260 involves the selective inhibition of the CoREST complex, which includes histone deacetylase 1 (HDAC1). The compound is designed to inhibit HDAC1 with 10-fold selectivity over HDAC3 and 500-fold selectivity for the CoREST complex over other HDAC1-containing complexes such as NuRD and Sin3 . The specific synthetic routes and industrial production methods for TNG260 are proprietary and have not been fully disclosed in the available literature.
Chemical Reactions Analysis
TNG260 primarily undergoes inhibition reactions targeting the CoREST complex. It does not exhibit direct cytotoxicity to cancer cells but instead modulates immune responses. The compound’s selectivity for HDAC1 over HDAC3 and other complexes is achieved through specific binding interactions, which have been characterized using cellular NanoBRET target engagement assays .
Scientific Research Applications
TNG260 has significant applications in cancer research, particularly in the context of immunotherapy. It has been shown to reverse immune evasion caused by STK11 loss-of-function mutations, thereby sensitizing tumors to anti-PD1 therapies . This compound is currently being investigated in combination with pembrolizumab in clinical trials for patients with advanced solid tumors harboring STK11 mutations . Additionally, TNG260’s ability to modulate immune responses makes it a valuable tool for studying the interactions between tumor cells and the immune system .
Mechanism of Action
TNG260 exerts its effects by selectively inhibiting the CoREST complex, which includes HDAC1. This inhibition leads to transcriptional reprogramming of STK11-mutant tumor cells, altering cytokine secretion and reducing the recruitment of suppressive regulatory T cells (Tregs) to the tumor microenvironment . The combination of TNG260 with anti-PD1 therapy enhances the immune-mediated killing of tumor cells, resulting in durable tumor regressions in preclinical models .
Comparison with Similar Compounds
TNG260 is unique in its selectivity for the CoREST complex and its ability to reverse immune evasion in STK11-mutant cancers. Similar compounds include other HDAC inhibitors such as vorinostat and panobinostat, which are pan-HDAC inhibitors approved for hematologic malignancies . these compounds lack the selectivity and immune-modulating properties of TNG260. Another related compound is ORY-1001, an LSD1 inhibitor that has shown limited efficacy in combination with anti-PD1 therapy compared to TNG260 .
Biological Activity
N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide, a compound of interest in medicinal chemistry, has shown promising biological activities, particularly in the context of cancer therapy. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and data.
- Molecular Formula : C16H17F2N3O2S
- Molecular Weight : 357.39 g/mol
- CAS Number : 272778-12-8
The compound primarily functions as an inhibitor of specific signaling pathways involved in cell proliferation and survival. It has been noted for its ability to induce apoptosis in cancer cells through the activation of the CHOP pathway, which is integral to the unfolded protein response (UPR). This pathway is crucial for maintaining cellular homeostasis under stress conditions, such as those induced by tumorigenesis.
Anticancer Properties
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines, showing varying degrees of potency compared to standard chemotherapeutics like cisplatin .
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Mechanistic Insights :
- Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways, evidenced by increased sub-G1 cell populations in flow cytometry analyses. Morphological changes consistent with apoptosis were confirmed via Hoechst staining .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases, leading to reduced cell proliferation rates .
Targeted Therapeutic Applications
The compound's selectivity for cancerous cells over normal cells suggests potential for use in targeted therapies. Its mechanism as a selective apoptotic activator positions it as a candidate for combination therapies with existing chemotherapeutics to enhance overall efficacy while minimizing side effects.
Case Studies and Research Findings
Properties
Molecular Formula |
C20H18FN3O2S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide |
InChI |
InChI=1S/C20H18FN3O2S/c1-27(23,26)17-9-4-14(5-10-17)20(25)24-19-12-15(6-11-18(19)22)13-2-7-16(21)8-3-13/h2-12,23H,22H2,1H3,(H,24,25)/t27-/m1/s1 |
InChI Key |
JPFMYSJUFUEHBI-HHHXNRCGSA-N |
Isomeric SMILES |
C[S@@](=N)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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